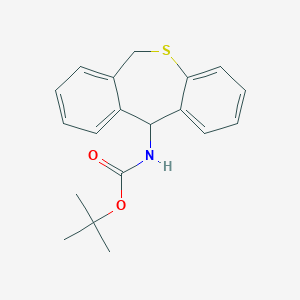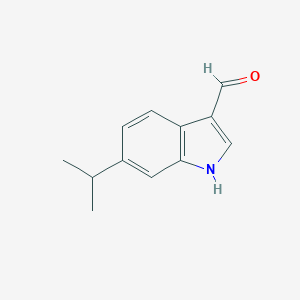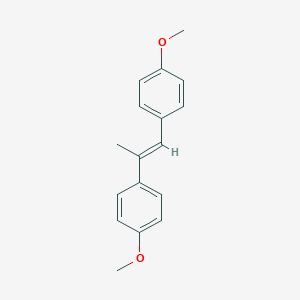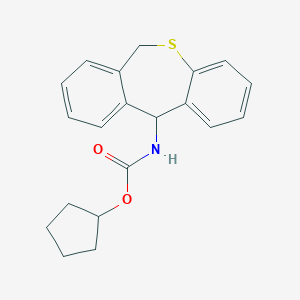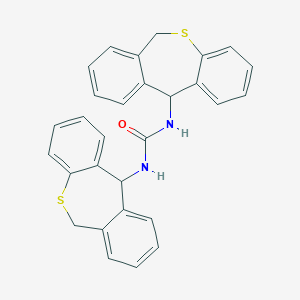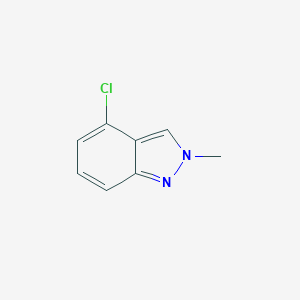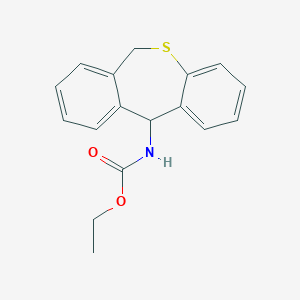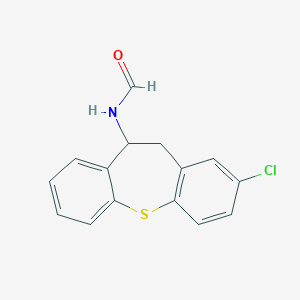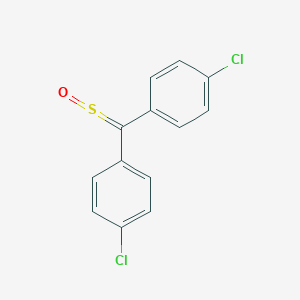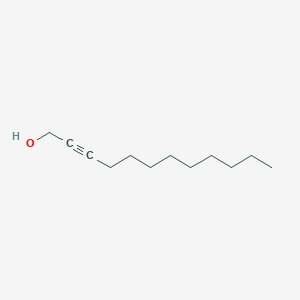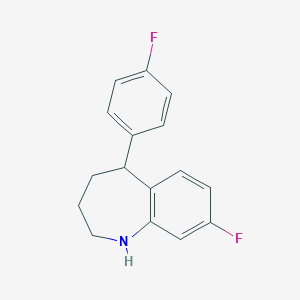![molecular formula C21H10N4O4 B188746 Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone CAS No. 195828-30-9](/img/structure/B188746.png)
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This molecule is also known as ellipticine and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, ellipticine prevents the proliferation of cancer cells and induces apoptosis. Additionally, this compound has been found to inhibit the activity of various other enzymes and proteins involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, this compound has been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone in lab experiments include its potent anti-tumor activity and broad range of biological activities. This compound has been extensively studied and has shown promising results in various preclinical studies. However, the limitations of using ellipticine in lab experiments include its poor solubility and potential toxicity. Additionally, this compound has been found to exhibit non-specific binding to various cellular components, which may affect its specificity and selectivity.
Orientations Futures
There are several future directions for research on benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone. These include:
1. Development of more potent and selective analogs of ellipticine for cancer therapy.
2. Investigation of the molecular mechanisms underlying the anti-tumor activity of this compound.
3. Evaluation of the potential applications of ellipticine in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. Investigation of the potential combination therapies involving ellipticine and other anti-cancer agents.
Méthodes De Synthèse
The synthesis of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the condensation of 2,3-dichloro-5,8-diaminopyrido[4,5-b]carbazole with an aldehyde or ketone in the presence of a strong acid catalyst. The resulting product is then oxidized to yield the final compound.
Applications De Recherche Scientifique
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit anti-tumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of various other diseases, including viral infections, malaria, and Alzheimer's disease.
Propriétés
Numéro CAS |
195828-30-9 |
|---|---|
Nom du produit |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
Formule moléculaire |
C21H10N4O4 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione |
InChI |
InChI=1S/C21H10N4O4/c26-17-9-5-1-2-6-10(9)18(27)16-13(17)21(29)25-19(23-16)14-15(24-25)11-7-3-4-8-12(11)22-20(14)28/h1-8,26H,(H,22,28) |
Clé InChI |
PWIVFZPXOLTILT-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=NC4=C5C(=NN4C3=O)C6=CC=CC=C6NC5=O)C2=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
Synonymes |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



